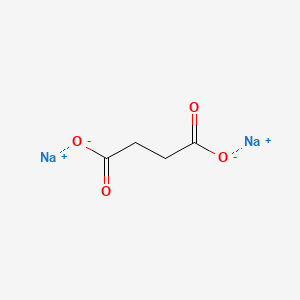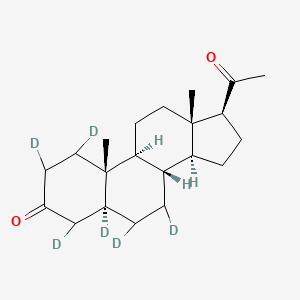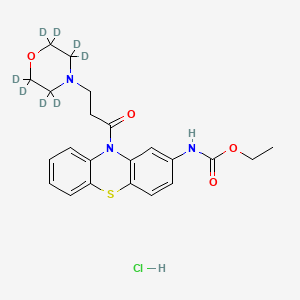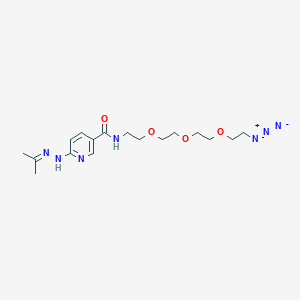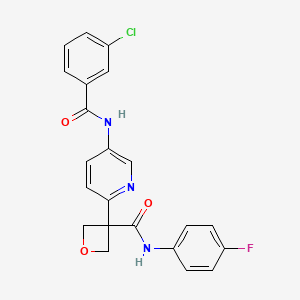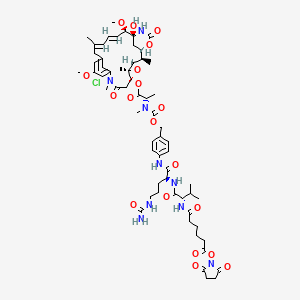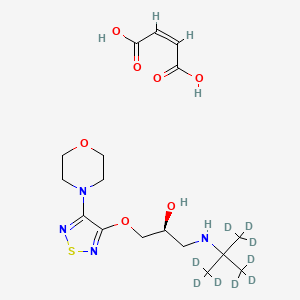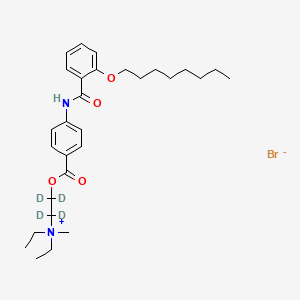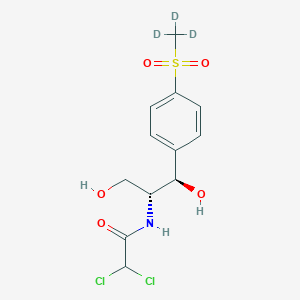
Thiamphenicol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiamphenicol-d3 is a deuterium-labeled derivative of thiamphenicol, a broad-spectrum antimicrobial antibiotic. Thiamphenicol itself is a methyl-sulfonyl derivative of chloramphenicol and is known for its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit . This compound is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen, which are incorporated into drug molecules for quantitation during the drug development process .
准备方法
The synthesis of deuterium-labeled thiamphenicol involves a six-step process starting from 4-bromobenzaldehyde and DMSO-d6. The process employs microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination . This method ensures high chemical purity and isotopic enrichment. The detailed steps include:
Starting Materials: 4-bromobenzaldehyde and DMSO-d6.
Microwave-Assisted Copper-Mediated Methylthiolation: This step introduces the methyl-sulfonyl group.
Modified Wulff’s Asymmetric Aziridination: This step ensures the correct stereochemistry.
Purification: The product is purified to achieve high chemical purity and isotopic enrichment.
化学反应分析
Thiamphenicol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions are sulfoxides, alcohols, and substituted derivatives .
科学研究应用
Thiamphenicol-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of thiamphenicol in biological systems.
Quantitative Analysis: Employed in liquid chromatography–mass spectrometry (LC-MS) for the quantitation of thiamphenicol residues in various samples.
Antibiotic Resistance Research: Used to study the mechanisms of antibiotic resistance and the efficacy of new antimicrobial agents.
Veterinary Medicine: Applied in the study of drug residues in animal products to ensure food safety.
作用机制
Thiamphenicol-d3 exerts its effects by binding to the 50S ribosomal subunit, leading to the inhibition of protein synthesis. This action results in a bacteriostatic effect against Gram-negative, Gram-positive aerobic, and anaerobic bacteria . The molecular targets involved include the ribosomal RNA and associated proteins, which are essential for bacterial protein synthesis .
相似化合物的比较
Thiamphenicol-d3 is similar to other compounds in the amphenicol class, such as chloramphenicol and florfenicol. it has unique features that set it apart:
Chloramphenicol: This compound is a methyl-sulfonyl derivative of chloramphenicol and is 2.5 to 5 times more potent.
Similar compounds include:
- Chloramphenicol
- Florfenicol
- Thiamphenicol glycinate acetylcysteine
This compound’s unique deuterium labeling makes it particularly valuable for research applications, providing insights into drug metabolism and pharmacokinetics that are not possible with non-labeled compounds.
属性
分子式 |
C12H15Cl2NO5S |
|---|---|
分子量 |
359.2 g/mol |
IUPAC 名称 |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i1D3 |
InChI 键 |
OTVAEFIXJLOWRX-BFHKXKNSSA-N |
手性 SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


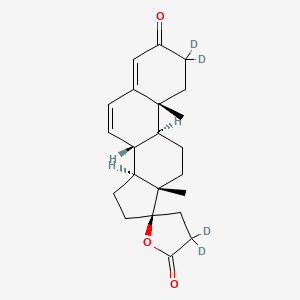
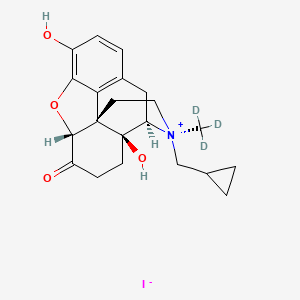
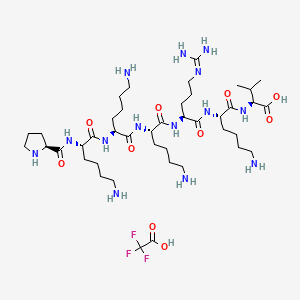
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
